molecular formula C8H8FN B167068 4-Fluoroisoindoline CAS No. 127168-78-9

4-Fluoroisoindoline

Cat. No. B167068
CAS RN: 127168-78-9
M. Wt: 137.15 g/mol
InChI Key: UDBMWFNXDSVYBR-UHFFFAOYSA-N
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Description

4-Fluoroisoindoline (4-FI) is a heterocyclic compound that was first synthesized in 1965 by the chemists G. A. Olah and K. S. Pitzer. Since then, 4-FI has been studied extensively due to its unique properties, which have been found to have potential applications in the field of medicinal chemistry. In particular, 4-FI has been shown to possess a wide range of biological activities, including anti-tumor, antifungal, anti-inflammatory, and anti-diabetic effects. Moreover, its ability to bind to a wide variety of targets has made it a promising candidate for drug discovery and development.

Scientific Research Applications

1. Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries

Fluorinated heterocycles, including those derived from 4-fluoroisoindoline, play a critical role in pharmaceutical and agrochemical industries. These compounds, like 4-fluoroisoquinoline, are synthesized through various methods, including rhodium-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate, showcasing diverse applications in medicinal chemistry (Wu et al., 2017).

2. Protoporphyrinogen Oxidase Inhibitors for Herbicide Development

This compound derivatives have been identified as potent inhibitors of protoporphyrinogen oxidase (PPO), a target for herbicide discovery. Studies involving molecular docking and synthesis of novel phthalimide derivatives, including this compound, have demonstrated significant herbicidal activities, indicating the potential of these compounds in agricultural applications (Gao et al., 2019).

3. Imaging and Cellular Studies

This compound derivatives, such as fluorescent histone deacetylase inhibitors, have been used in fluorescence microscopy studies for cellular imaging. These compounds provide insights into cellular uptake mechanisms and are utilized for intracellular studies, highlighting their importance in biological research (Fleming et al., 2015).

4. Anticancer Research

Compounds containing this compound structures have been explored in cancer research. For instance, studies involving fluorouracil, a related compound, in chemotherapy for colorectal cancer, demonstrate the broader implications of fluoroisoindoline derivatives in oncology (Labianca et al., 1995).

5. Synthesis and Structural Analysis

Research on this compound includes its synthesis and analysis, where it serves as a model for understanding the chemical and physical properties of fluorinated compounds. These studies contribute to the development of new synthetic methods and the analysis of molecular structures (Potenti et al., 2021).

Safety and Hazards

4-Fluoroisoindoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is also toxic to aquatic life with long-lasting effects . The compound should be handled with care, avoiding release to the environment .

Future Directions

While specific future directions for 4-Fluoroisoindoline were not found in the search results, indole derivatives, which include this compound, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

4-fluoro-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBMWFNXDSVYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564158
Record name 4-Fluoro-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127168-78-9
Record name 4-Fluoro-2,3-dihydro-1H-isoindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127168-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2,3-dihydro-1H-isoindole
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Synthesis routes and methods I

Procedure details

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Cc1ccc(S(=O)(=O)N2Cc3cccc(F)c3C2)cc1
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Synthesis routes and methods II

Procedure details

The procedure described in Reference Example 6-(3) was followed using 2.30 g of 2-(p-toluenesulfonyl)-4-fluoroisoindoline, 2.30 g of phenol, 20 ml of 48% hydrobromic acid, and 3.5 ml of propionic acid. Purification of the crude product by vacuum distillation (bath temperature: 110°-150° C., pressure: 7 mmHg) gave 604 mg of 4-fluoroisoindoline.
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2-(p-toluenesulfonyl)-4-fluoroisoindoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the incorporation of a 4-fluoroisoindoline moiety influence the biological activity of Pomalidomide derivatives?

A1: While the provided research doesn't explicitly investigate the impact of this compound on Pomalidomide's activity, one study [] focuses on synthesizing novel Pomalidomide derivatives linked with diphenylcarbamide. These derivatives, synthesized using 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a starting material, exhibited promising inhibitory activity against indoleamine pyrrole-2,3-dioxygenase-1 (IDO1). This suggests that incorporating this compound within a larger molecular framework can contribute to desirable biological activity profiles. Further research is needed to understand the specific contribution of this compound to the overall activity and to explore its potential in modulating Pomalidomide's known mechanisms of action.

Q2: Can you elaborate on the Structure-Activity Relationship (SAR) studies conducted on this compound derivatives as potential herbicides?

A2: Research [] highlights the design and synthesis of novel N-phenyl phthalimides, including this compound derivatives, as potential PPO inhibitors for herbicide development. The study employed molecular docking studies targeting the crystal structure of mitochondrial PPO from tobacco (mtPPO). Various modifications were introduced to the this compound scaffold, and their impact on herbicidal activity was evaluated. For instance, compound 3r (2-(4-bromo-2,6-difluorophenyl)-4-fluoroisoindoline-1,3-dione) displayed promising herbicidal activity, suggesting that the presence of specific substituents on the phenyl ring attached to the this compound core significantly influences its interaction with PPO and its overall efficacy. This highlights the importance of SAR studies in optimizing the structure of this compound derivatives for targeted biological applications.

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